Anthralin

Description

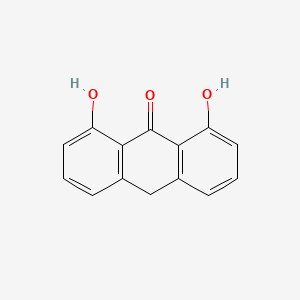

Anthralin is an anthracene compound derived by the substitution of -OH groups for hydrogen at C-1 and C-8, and with an oxo group at C-9. It has a role as an antipsoriatic. It is functionally related to an anthrone. It is a tautomer of an anthracene-1,8,9-triol.

This compound (1,8‐dihydroxy‐9anthrone, dithranol) is an older anti-psoriatic agent that was first synthesized as a derivative of chrysarobin, obtained from the araroba tree in Brazil over 100 years ago. Adverse effects of this compound include irritation and discoloration of the skin. This specific property of the molecule inspired workers to study details of its pharmacology. It is important to consider that the drug is relatively innocuous, yet effective, and systemic side effects have not been observed with this this compound, in contrast to a wide variety of systemic and topical therapies for psoriasis. this compound is also known as dithranol. It is a main active ingredient in topical skin formulations for the treatment of psoriasis. Various formulations of the drug are available, including solutions, foams, and shampoos. The chemical structure of this compound allows for dual solubility, permitting the compound to be absorbed well through the epidermis. this compound has also been studied in the treatment of warts, showing promising results. Salicylic acid is frequently added to this compound to augment the stability of this compound and to increase its penetration and efficacy.

This compound is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory this compound (dithranol) controls skin growth by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis, restoring a normal rate of cell proliferation and keratinization. Used topically in the treatment of psoriasis, dermatoses, and alopecia areata, it is also used in biomedical research due to its effect on EGFR autophosphorylation. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psoriasis.

An anthracene derivative that disrupts function and structure of MITOCHONDRIA and is used for the treatment of DERMATOSES, especially PSORIASIS. It may cause FOLLICULITIS.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWLKWWNNJHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024538 | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8,9-Anthracenetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1143-38-0 | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthralin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dihydroxyanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxyanthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 358 °F (NTP, 1992), 178-182 °C | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Anthralin's Mechanism of Action in Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthralin (dithranol), a topical therapy for psoriasis for over a century, remains a valuable treatment option due to its efficacy, particularly in recalcitrant plaque psoriasis.[1] Its therapeutic effects stem from a multifaceted mechanism of action that is not yet fully elucidated but is known to involve the modulation of several key cellular and molecular pathways implicated in the pathogenesis of psoriasis. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anti-psoriatic effects, with a focus on its antiproliferative and anti-inflammatory properties, its induction of reactive oxygen species (ROS) and mitochondrial dysfunction, and its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of dermatological therapies.

Introduction to this compound

This compound, or dithranol, is a synthetic derivative of chrysarobin, a natural compound found in the araroba tree.[2] It is an established and effective topical treatment for psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, as well as infiltration of immune cells.[2] While newer biologic agents have revolutionized psoriasis treatment, this compound continues to be a relevant therapy, especially for localized plaque psoriasis.[3] Its clinical utility is, however, often limited by side effects such as skin irritation and staining.[4] A thorough understanding of its mechanism of action is crucial for optimizing its use and for the development of novel therapeutics with improved safety profiles.

Core Mechanisms of Action

This compound's therapeutic efficacy in psoriasis is attributed to a combination of antiproliferative, anti-inflammatory, and pro-apoptotic effects. These are primarily mediated through its ability to generate reactive oxygen species (ROS) and interfere with mitochondrial function.

Antiproliferative Effects

A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes.[5] this compound effectively counteracts this by inhibiting DNA synthesis and cell division.[2]

-

Inhibition of DNA Synthesis: this compound has been shown to block DNA synthesis in epidermal cells, thereby slowing down the rapid cell turnover characteristic of psoriatic plaques.[2][6]

-

Cell Cycle Arrest: Studies have indicated that this compound can prolong the prophase of mitosis in keratinocytes, contributing to its antiproliferative action.

Anti-inflammatory Properties

Chronic inflammation is a key driver of psoriasis pathogenesis. This compound exhibits anti-inflammatory effects by modulating the function of various immune cells and the production of inflammatory mediators.

-

Inhibition of Cytokine Secretion: this compound has been demonstrated to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from human monocytes.[7]

-

Modulation of Immune Cells: The drug has been shown to be more sensitive to mononuclear leukocytes than keratinocytes, suggesting a direct impact on the immune component of psoriasis.[1]

Generation of Reactive Oxygen Species (ROS)

A pivotal aspect of this compound's mechanism is its ability to generate ROS within skin cells.[2] While high levels of ROS can be damaging, in the context of psoriasis treatment, they are believed to contribute to the therapeutic effect.

-

Induction of Oxidative Stress: The auto-oxidation of this compound leads to the production of ROS, which can induce apoptosis (programmed cell death) in hyperproliferating keratinocytes.[2]

-

Activation of Stress-Induced Signaling: ROS generation by this compound is linked to the activation of stress-activated protein kinase (SAPK/JNK) pathways.[1]

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound, and the disruption of their function is a key element of its therapeutic action.[8][9]

-

Accumulation in Mitochondria: this compound rapidly accumulates within keratinocyte mitochondria.[8]

-

Dissipation of Mitochondrial Membrane Potential: It causes a disruption of the mitochondrial membrane potential (ΔΨm), a critical factor for mitochondrial function and cell viability.[8]

-

Induction of Apoptosis: By disrupting mitochondrial function, this compound triggers the release of cytochrome c, leading to the activation of caspases and ultimately, apoptosis of hyperproliferative keratinocytes.[8] This process is dependent on a functional respiratory chain.[8]

Impact on Signaling Pathways

This compound modulates several key signaling pathways that are dysregulated in psoriasis.

JNK Pathway

This compound is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, apoptosis, and inflammation.[1] This activation is mediated, at least in part, by lipid peroxidation induced by the drug.[1] Mononuclear leukocytes are significantly more sensitive to this compound-induced JNK activation than keratinocytes.[1]

NF-κB Pathway

The transcription factor NF-κB is a central regulator of inflammation and is constitutively active in psoriatic lesions. This compound can activate NF-κB in keratinocytes at concentrations as low as 10 µM.[10] This activation is mediated by ROS, particularly hydrogen peroxide (H2O2).[10]

EGFR Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is implicated in the hyperproliferation of keratinocytes in psoriasis. This compound has been shown to decrease the expression of transforming growth factor-alpha (TGF-α), a ligand for EGFR, and reduce the binding of EGF to its receptor.[11] This leads to a reduction in proliferative signals.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Keratinocyte Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | [11] |

| Lymphocyte Proliferation | Human Lymphocytes | 10 µg/mL | 50% inhibition | [11] |

| Cytokine Secretion (IL-6, IL-8, TNF-α) | Human Monocytes | 0.25-0.6 µg/mL | Half-maximal inhibitory concentration (IC50) | [7] |

| JNK Activation | Peripheral Blood Mononuclear Cells vs. Normal Keratinocytes | - | 40-fold lower dose required for activation in mononuclear cells | [1] |

| Lipid Peroxidation | Peripheral Blood Mononuclear Cells vs. Normal Keratinocytes | - | 10-fold lower concentration for half-maximal levels in mononuclear cells | [1] |

| NF-κB Activation | Murine Keratinocytes | 10 µM | Activation observed | [10] |

| DNA Synthesis | Hairless Mice Epidermis | 0.1% - 0.4% | Significant suppression | [6] |

| DNA Synthesis | Hairless Mice Epidermis | 0.01% - 0.05% | No inhibition | [6] |

| Thioredoxin Reductase (TR) Activity | Psoriatic Keratinocyte Cell Cultures | 2 x 10⁻⁵ M | 42% inhibition of cell surface TR activity | |

| Thioredoxin Reductase (TR) Activity | Normal Keratinocyte Cell Cultures | 2 x 10⁻⁵ M | 24% inhibition of cell surface TR activity | |

| Thioredoxin Reductase (TR) Activity | Guinea Pig Skin (in vivo) | 0.25% - 1.0% (24h) | 70% inhibition | |

| Thioredoxin Reductase (TR) Activity | Guinea Pig Skin (in vivo, short contact) | 1% (120 min) | 70% inhibition |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Keratinocyte Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of keratinocytes.

Methodology:

-

Cell Culture: Human keratinocytes are cultured in appropriate media (e.g., Keratinocyte Growth Medium) and seeded in multi-well plates.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Assessment of Proliferation:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT reagent is added to the wells, and the resulting formazan (B1609692) product is solubilized and measured spectrophotometrically.[12]

-

BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[12]

-

Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining for Ki-67 allows for the visualization and quantification of proliferating cells.[12]

-

References

- 1. Anti-psoriatic drug this compound activates JNK via lipid peroxidation: mononuclear cells are more sensitive than keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. This compound modulates the expression pattern of cytokeratins and antimicrobial peptides by psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound. Different concentration effects on epidermal cell DNA synthesis rates in mice and clinical responses in human psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (dithranol) in vitro inhibits human monocytes to secrete IL-6, IL-8 and TNF-alpha, but not IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-psoriatic drug this compound accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound (dithranol) on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-psoriatic drug this compound activates transcription factor NF-kappa B in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound decreases keratinocyte TGF-alpha expression and EGF-receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Genesis of a Psoriasis Treatment: An In-depth Technical Guide to the Discovery and Synthesis of Anthralin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthralin (also known as dithranol), a cornerstone in the topical treatment of psoriasis, possesses a rich history rooted in natural product chemistry and subsequent synthetic development. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. We delve into the pivotal chemical transformations and experimental methodologies that have been historically and are currently employed in its synthesis. This document summarizes the known synthetic pathways, presents available quantitative data, and provides detailed experimental protocols for key reactions. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz to offer a clear and concise understanding of the core concepts for researchers, scientists, and drug development professionals.

Introduction: From Rainforest Remedy to Pharmaceutical Mainstay

The story of this compound begins not in a laboratory, but in the heart of the South American rainforest. For centuries, indigenous populations utilized Goa powder, derived from the araroba tree, as a remedy for skin ailments. The active component of this powder was identified as chrysarobin, a complex mixture of substances.[1][2] Recognizing its therapeutic potential, scientists sought to develop a more standardized and potentially less irritating alternative.

This endeavor led to the first synthesis of this compound in 1916.[1][3] Chemically known as 1,8-dihydroxy-9(10H)-anthracenone, this compound proved to be a highly effective topical treatment for psoriasis.[4] Its development marked a significant transition from empirical, plant-based remedies to rationally designed synthetic drugs, illustrating an early success in medicinal chemistry optimization.[4] Despite its efficacy, the use of this compound has been met with some reluctance, particularly in the United States, due to side effects such as skin irritation and staining.[1]

This guide will explore the historical evolution of this compound synthesis, detail the key chemical reactions involved, and provide an overview of its mechanism of action in the context of psoriasis treatment.

The Chemical Core: Synthesis of this compound

The synthesis of this compound has evolved from early methods focused on the modification of natural product derivatives to more direct synthetic routes. The core of this compound's structure is the anthracene (B1667546) backbone, and its synthesis primarily involves the introduction and modification of functional groups on this tricyclic aromatic system.

Historical Synthetic Pathways

Early synthetic efforts were closely linked to the chemical structure of chrysarobin and its derivatives. One of the key historical precursors to this compound is anthrarobin (B1665569) (1,2,10-trihydroxyanthracene).[3][4] The progression from chrysarobin to anthrarobin and finally to this compound represents a systematic modification of the hydroxylation pattern on the anthracene core to enhance therapeutic efficacy.[4]

Two primary methods have been described for the synthesis of the precursor, anthrarobin, from anthracene:

-

Direct Oxidation of Anthracene: This method involves the use of strong oxidizing agents to directly introduce hydroxyl groups onto the anthracene molecule.[3]

-

Nitration followed by Reduction and Hydrolysis: This multi-step process offers greater control over the regioselectivity of hydroxylation, allowing for the specific placement of hydroxyl groups.[3]

Modern Synthetic Route: Reduction of 1,8-Dihydroxyanthraquinone

A common and more direct modern approach to the synthesis of this compound involves the reduction of 1,8-dihydroxyanthraquinone (Dantron). This method provides a more efficient pathway to the desired 1,8-dihydroxy-9(10H)-anthracenone structure.

Materials:

-

1,8-Dihydroxyanthraquinone

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Distilled water

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 1,8-dihydroxyanthraquinone in glacial acetic acid is prepared under an inert atmosphere.

-

Addition of Reducing Agent: A solution of stannous chloride in concentrated hydrochloric acid is added dropwise to the suspension at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with distilled water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield purified this compound.

Note: The specific molar ratios, reaction times, and temperatures would need to be optimized for maximum yield and purity.

Quantitative Data

Specific quantitative data for a single, standardized synthesis of this compound is not consistently reported across the literature. However, the table below provides a summary of typical yields for analogous reactions and related processes to offer a comparative reference.

| Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) | Reference |

| 1,8-Dimethoxyanthraquinone | H₂SO₄, Acetic Acid | 1,8-Dihydroxyanthraquinone | Not specified | Not specified | [5] |

| 1,8-Dinitroanthraquinone | Sodium formate, DMF | 1,8-Dihydroxyanthraquinone | ~62% (in a mixture) | Not specified | [6] |

| Anthraquinone-1,8-disulfonic acid | Lime, Water | 1,8-Dihydroxyanthraquinone | 90-94.9% | 93.5-96.1% | [7] |

| Dithranol | Acetyl Chloride, Pyridine, Toluene | Acetyl Dithranol | 31-48% | Not specified | [8] |

Note: This table is a compilation of data from various sources and for related compounds, and direct comparison may not be appropriate.

Mechanism of Action: A Multi-pronged Attack on Psoriasis

The therapeutic effects of this compound in psoriasis are attributed to its ability to modulate several key signaling pathways involved in the pathophysiology of the disease. Its mechanism of action is multifaceted, targeting cellular proliferation, inflammation, and mitochondrial function.[1][9]

Inhibition of Keratinocyte Hyperproliferation

Psoriasis is characterized by the rapid and uncontrolled growth of keratinocytes, the primary cells of the epidermis. This compound effectively slows down this hyperproliferation by inhibiting DNA synthesis in these cells.[1] This anti-proliferative effect is crucial for normalizing cell turnover and reducing the formation of psoriatic plaques.[1]

Anti-inflammatory Effects

The chronic inflammation in psoriatic lesions is driven by a complex interplay of immune cells and cytokines. This compound exhibits anti-inflammatory properties by interfering with the function of immune cells such as T cells and dendritic cells, and by reducing the production of pro-inflammatory mediators.[1]

Mitochondrial Targeting and Induction of Oxidative Stress

A key aspect of this compound's mechanism is its interaction with mitochondria. It can accumulate in these organelles, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[2] This disruption of mitochondrial function can trigger apoptosis (programmed cell death) in hyperproliferative keratinocytes.[2] Furthermore, this compound can induce the production of reactive oxygen species (ROS), which, in the context of psoriasis treatment, can be beneficial by promoting the apoptosis of affected skin cells.[1]

Visualizing the Core Concepts

To provide a clearer understanding of the complex processes involved in this compound synthesis and its mechanism of action, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in Psoriasis Treatment

Caption: this compound's multi-target mechanism in psoriasis.

Experimental Workflow for this compound Synthesis

Caption: A plausible workflow for the synthesis of this compound.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in transforming a traditional herbal remedy into a potent pharmaceutical agent. Its journey from the araroba tree to its synthesis in the laboratory highlights the importance of chemical optimization in drug development. While its use has been hampered by side effects, a thorough understanding of its synthesis and mechanism of action can pave the way for the development of new analogs with improved therapeutic profiles. This guide has provided a comprehensive overview of the discovery, synthesis, and mode of action of this compound, offering valuable insights for researchers dedicated to advancing the treatment of psoriasis and other skin disorders. Further research into refining the synthetic protocols and elucidating the finer details of its signaling pathways will undoubtedly contribute to the development of next-generation dermatological therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The anti-psoriatic drug this compound accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]

- 7. US4002654A - Process for the preparation of dihydroxyanthraquinones - Google Patents [patents.google.com]

- 8. CN102936192B - Method for synthesizing acetyl dithranol - Google Patents [patents.google.com]

- 9. This compound | C14H10O3 | CID 2202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anthralin's Impact on Keratinocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthralin, a cornerstone in the topical treatment of psoriasis, exerts its therapeutic effect primarily by modulating the hyperproliferation of keratinocytes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action. It details the intricate signaling pathways affected by this compound, presents quantitative data on its anti-proliferative efficacy, and offers comprehensive experimental protocols for studying its effects. The information is curated to support further research and drug development in dermatology.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of keratinocyte proliferation and the induction of apoptosis, thereby normalizing the aberrant epidermal cell turnover characteristic of psoriatic lesions. This is achieved through a multi-faceted approach at the cellular and molecular level, primarily involving the generation of reactive oxygen species (ROS) and interference with mitochondrial function.

Key Signaling Pathways Modulated by this compound

This compound orchestrates its anti-proliferative effects by influencing several key intracellular signaling cascades.

Mitochondrial Pathway of Apoptosis

This compound directly targets mitochondria, leading to a disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[1] This event triggers a caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[1][2] This mitochondrial-dependent apoptotic pathway is a crucial mechanism for eliminating hyperproliferating keratinocytes.[1]

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and NF-κB

The generation of ROS by this compound acts as a significant cellular stressor, leading to the activation of stress-activated protein kinase (SAPK) pathways.

-

JNK Pathway: this compound is a potent inducer of c-Jun N-terminal kinase (JNK) activation, a process mediated by lipid peroxidation.[3] Activated JNK can, in turn, contribute to apoptosis.

-

NF-κB Pathway: this compound also activates the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This activation is a downstream consequence of ROS production. While NF-κB is often associated with pro-survival signals, in the context of this compound treatment, its activation is linked to the inflammatory response that may contribute to its therapeutic efficacy.

Epidermal Growth Factor Receptor (EGFR) Pathway

This compound modulates the epidermal growth factor receptor (EGFR) pathway, which is often overactive in psoriatic lesions. It has been shown to decrease the binding of EGF to its receptor.[5] This is achieved by reducing both the number of cell-surface EGF receptors and their ligand-binding affinity.[5] Interestingly, some studies also report that this compound can induce a ligand-independent phosphorylation of the EGFR, a process mediated by the generation of hydrogen peroxide (H₂O₂).[6] This dual effect—inhibiting ligand binding while also causing ligand-independent phosphorylation—contributes to the complex regulation of keratinocyte signaling.

Quantitative Data on this compound's Effects

The anti-proliferative and pro-apoptotic effects of this compound on keratinocytes are dose-dependent. The following tables summarize key quantitative findings from in vitro studies.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | [5] |

| Proliferation | Lymphocytes | 10 µg/mL | 50% inhibition | [5] |

| DNA Synthesis | Hairless Mouse Epidermis | 0.1% - 0.4% | Significant suppression | [7] |

| DNA Synthesis | Hairless Mouse Epidermis | 0.01% - 0.05% | No significant inhibition | [7] |

Table 1: Effect of this compound on Cell Proliferation and DNA Synthesis

| Parameter | Cell Type | Observation | Reference |

| Lipid Peroxidation (Half-maximal) | Normal Keratinocytes vs. PBMC | 10-fold higher concentration required for keratinocytes | [3] |

| JNK Activation | Normal Keratinocytes vs. PBMC | 40-fold higher concentration required for keratinocytes | [3] |

Table 2: Differential Sensitivity of Keratinocytes to this compound-Induced Stress

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the effects of this compound on keratinocytes.

Keratinocyte Culture and this compound Treatment

-

Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in keratinocyte growth medium (KGM) supplemented with bovine pituitary extract, epidermal growth factor, and other growth supplements. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) should be included in all experiments.

-

Treatment: Sub-confluent keratinocyte cultures are treated with varying concentrations of this compound or vehicle control for specified time periods depending on the experimental endpoint.

Proliferation Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

After this compound treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

BrdU Incorporation Assay: This assay measures DNA synthesis.

-

During the final hours of this compound treatment, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.

-

Fix the cells and denature the DNA.

-

Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

-

Visualize and quantify BrdU-positive cells using fluorescence microscopy.

-

-

Ki-67 Staining: This method identifies cells in the active phases of the cell cycle.

-

Fix and permeabilize the treated cells.

-

Incubate with an anti-Ki-67 antibody followed by a fluorescently labeled secondary antibody.

-

Analyze the percentage of Ki-67 positive cells by flow cytometry or fluorescence microscopy.

-

Apoptosis Assays

-

Caspase-3 Activity Assay:

-

Lyse the treated keratinocytes.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate.

-

Measure the fluorescence generated by the cleavage of the substrate, which is proportional to caspase-3 activity.

-

-

Cytochrome c Release Assay:

-

Fractionate the treated cells to separate the mitochondrial and cytosolic components.

-

Perform Western blot analysis on the cytosolic fraction using an antibody specific for cytochrome c.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

JC-1 Staining: The JC-1 dye exhibits potential-dependent accumulation in mitochondria.

-

Incubate this compound-treated keratinocytes with JC-1 dye.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analyze the shift from red to green fluorescence using flow cytometry or fluorescence microscopy.[8][9]

-

-

TMRM Staining: Tetramethylrhodamine, methyl ester (TMRM) is another potentiometric fluorescent dye.

-

Load treated cells with TMRM.

-

Measure the fluorescence intensity, which is proportional to the ΔΨm, using flow cytometry or fluorescence microscopy.

-

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Lyse this compound-treated keratinocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JNK, IκBα (for NF-κB pathway), and EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Conclusion

This compound's efficacy in treating psoriasis is a result of its complex interplay with multiple signaling pathways within keratinocytes. Its ability to inhibit proliferation and induce apoptosis is driven by the generation of reactive oxygen species and the disruption of mitochondrial function, which in turn activate stress-related signaling cascades and modulate growth factor receptor pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuanced mechanisms of this compound and to explore novel therapeutic strategies for hyperproliferative skin disorders.

References

- 1. The anti-psoriatic drug this compound accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-psoriatic drug this compound activates JNK via lipid peroxidation: mononuclear cells are more sensitive than keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 5. This compound decreases keratinocyte TGF-alpha expression and EGF-receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsoriatic drug this compound induces EGF receptor phosphorylation in keratinocytes: requirement for H(2)O(2) generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound. Different concentration effects on epidermal cell DNA synthesis rates in mice and clinical responses in human psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biochemical Pathways Affected by Anthralin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthralin, a cornerstone in the topical treatment of psoriasis, exerts its therapeutic effects through a complex interplay of biochemical and cellular pathways. This technical guide provides a comprehensive overview of the core molecular mechanisms affected by this compound, with a focus on its impact on cellular energy metabolism, signal transduction cascades, and inflammatory processes. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the affected pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound (1,8-dihydroxy-9(10H)-anthracenone), also known as dithranol, has been a mainstay in the treatment of psoriasis for decades.[1] Its efficacy in reducing the hyperproliferation of keratinocytes and resolving psoriatic plaques is well-established, though its precise mechanism of action is multifaceted.[1][2] this compound's therapeutic window is defined by its ability to modulate key cellular processes, primarily through the generation of reactive oxygen species (ROS) and its interaction with various intracellular targets.[2] This guide delves into the specific biochemical pathways impacted by this compound, providing a technical foundation for further research and drug development.

Core Biochemical Pathways Modulated by this compound

This compound's therapeutic and irritant properties are a direct consequence of its influence on several fundamental cellular pathways. These can be broadly categorized into effects on mitochondrial function, cellular signaling cascades, and the inflammatory response.

Mitochondrial Dysfunction and Inhibition of Energy Metabolism

A primary target of this compound is the mitochondrion, the powerhouse of the cell. This compound disrupts mitochondrial function through several mechanisms, leading to a decrease in cellular energy supply.[1][3][4]

-

Inhibition of Oxidative Phosphorylation: this compound acts as an inhibitor of oxidative phosphorylation, the primary process by which cells generate ATP.[3][5] This inhibition leads to a reduction in ADP-stimulated oxygen consumption.[3]

-

Depletion of ATP: Consequently, the rate of ATP synthesis is diminished, resulting in a decline in mitochondrial and cellular ATP content.[3][5]

-

Induction of Apoptosis: By disrupting the mitochondrial membrane potential and promoting the release of cytochrome c, this compound triggers the intrinsic apoptotic pathway, leading to the programmed cell death of hyperproliferative keratinocytes.[4][6] This is a key component of its anti-psoriatic action.

Generation of Reactive Oxygen Species (ROS) and Activation of Stress-Response Pathways

The auto-oxidation of this compound is a central event in its mechanism of action, leading to the production of ROS, including superoxide (B77818) radicals and hydrogen peroxide.[2][7] This oxidative stress, in turn, activates downstream signaling pathways.

-

Lipid Peroxidation: The generated ROS can induce lipid peroxidation, causing damage to cellular membranes.[8]

-

Activation of the JNK Signaling Pathway: this compound is a potent inducer of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses. This activation is mediated, at least in part, by lipid peroxidation.[8] JNK activation is observed at lower concentrations of this compound in peripheral blood mononuclear cells compared to keratinocytes.[8]

Modulation of Cellular Signaling Cascades

This compound directly and indirectly influences several key signaling proteins involved in cell proliferation and inflammation.

-

Inhibition of Protein Kinase C (PKC): this compound inhibits the activity of protein kinase C (PKC) in a dose-dependent manner.[9] While a precise IC50 value is not consistently reported across the literature, this inhibition is considered a significant part of its therapeutic effect.

-

Inhibition of Calmodulin (CaM): this compound has been shown to be a potent competitive antagonist of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.[10]

-

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling: this compound can induce the phosphorylation of the epidermal growth factor receptor (EGFR) in a time- and concentration-dependent manner, a process mediated by the generation of H2O2.[7]

Anti-proliferative and Immunomodulatory Effects

The culmination of these biochemical effects is a potent anti-proliferative and immunomodulatory response.

-

Inhibition of DNA Synthesis: this compound inhibits DNA synthesis, thereby slowing down the rapid proliferation of keratinocytes that is characteristic of psoriasis.[2]

-

Modulation of Cytokine Expression: this compound alters the expression of various cytokines. It can inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), while stimulating the expression of interleukin-1alpha/beta (IL-1α/β), their receptor antagonist (IL-1Ra), and interleukin-10 (IL-10).[11]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various cellular processes.

| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |

| Keratinocyte Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | [12] |

| Lymphocyte Proliferation | Human Lymphocytes | 10 µg/mL | 50% inhibition | [12] |

| JNK Activation | Peripheral Blood Mononuclear Cells | Lower concentrations | Detected at 40-fold lower dose than in keratinocytes | [8] |

| Lipid Peroxidation | Peripheral Blood Mononuclear Cells | Lower concentrations | Half-maximal levels reached at a 10-fold lower concentration than in keratinocytes | [8] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the major signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Detailed Methodologies for Key Experiments

This section provides an overview of the methodologies for key experiments used to elucidate the biochemical effects of this compound. These are generalized protocols and should be optimized for specific experimental conditions.

Keratinocyte Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Plate human keratinocytes (e.g., HaCaT) in a 96-well plate and culture to the desired confluency.

-

Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Reaction and Measurement: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS within cells.

-

Cell Culture and Treatment: Culture keratinocytes in a 96-well plate and treat with this compound for the desired time.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF). The increase in fluorescence is proportional to the amount of ROS generated.

Western Blot Analysis for Phosphorylated JNK (p-JNK)

This technique is used to detect the activation of the JNK signaling pathway.

-

Cell Lysis: Lyse this compound-treated and control keratinocytes in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). Follow this with incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The intensity of the p-JNK band indicates the level of JNK activation. Total JNK levels should also be measured as a loading control.

Measurement of Mitochondrial Respiration

This assay assesses the effect of this compound on mitochondrial oxygen consumption.

-

Cell Culture: Culture keratinocytes in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate).

-

Treatment: Treat the cells with this compound.

-

Assay: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in real-time. The assay involves the sequential injection of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This method is used to quantify the changes in gene expression of various cytokines.

-

RNA Extraction: Isolate total RNA from this compound-treated and control keratinocytes.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers for the target cytokine genes (e.g., IL-6, IL-8, TNF-α) and a reference gene (e.g., GAPDH, β-actin). The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target cytokine genes in the this compound-treated samples compared to the controls.

Conclusion

This compound's therapeutic efficacy in psoriasis stems from its ability to concurrently impact multiple, interconnected biochemical pathways. Its primary actions of inducing mitochondrial dysfunction and generating reactive oxygen species trigger a cascade of events that ultimately lead to the inhibition of keratinocyte hyperproliferation and modulation of the inflammatory microenvironment. A thorough understanding of these intricate mechanisms is crucial for the development of novel therapeutic strategies that can replicate the beneficial effects of this compound while minimizing its side effects. This guide provides a foundational resource for researchers and drug development professionals to further explore the complex pharmacology of this important dermatological agent.

References

- 1. This compound: historical and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The anti-psoriatic drug this compound accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of myosin light chain kinase, cAMP-dependent protein kinase, protein kinase C and of plant Ca(2+)-dependent protein kinase by anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifunctional analysis of the interaction of this compound and its metabolites anthraquinone and this compound dimer with the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antipsoriatic drug this compound induces EGF receptor phosphorylation in keratinocytes: requirement for H(2)O(2) generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-psoriatic drug this compound activates JNK via lipid peroxidation: mononuclear cells are more sensitive than keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antipsoriatic drug, this compound, inhibits protein kinase C--implications for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcgill.ca [mcgill.ca]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Anthralin's Role in Inhibiting DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthralin, a well-established topical treatment for psoriasis, exerts its therapeutic effect primarily through the inhibition of DNA synthesis in hyperproliferative keratinocytes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this inhibition. It details the generation of reactive oxygen species (ROS), the modulation of key signaling pathways including Protein Kinase C (PKC) and c-Jun N-terminal kinase (JNK), and the subsequent impact on DNA replication and repair. This document summarizes quantitative data on this compound's efficacy, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (dithranol) is a synthetic derivative of chrysarobin, a natural compound found in the araroba tree. For decades, it has been a cornerstone in the topical management of psoriasis, a chronic inflammatory skin disease characterized by epidermal hyperproliferation. The clinical efficacy of this compound is attributed to its potent anti-proliferative and anti-inflammatory properties. At the core of its mechanism is the ability to interfere with DNA synthesis, thereby arresting the rapid cell division of keratinocytes that forms psoriatic plaques. This guide delves into the multifaceted mechanisms by which this compound achieves this inhibition.

Molecular Mechanism of Action

This compound's inhibition of DNA synthesis is not a result of direct DNA intercalation but rather a consequence of a cascade of cellular events initiated by the drug. The primary mechanisms involve the generation of reactive oxygen species (ROS) and the subsequent modulation of intracellular signaling pathways that regulate cell proliferation and survival.

Generation of Reactive Oxygen Species (ROS)

Upon application, this compound undergoes auto-oxidation, leading to the formation of this compound-free radicals and the generation of ROS, including superoxide (B77818) anions and hydrogen peroxide.[1] This redox activity is considered a crucial initial step in its therapeutic action. The produced ROS can induce cellular damage, including modifications to DNA bases, which can contribute to the anti-proliferative effect.[2] Specifically, treatment of DNA with this compound has been shown to increase the levels of modified purine (B94841) bases, such as 8-hydroxyadenine (B135829) and 8-hydroxyguanine, which are characteristic of hydroxyl radical-induced DNA damage.[2]

Modulation of Signaling Pathways

The increase in intracellular ROS levels triggers a cascade of signaling events that ultimately impinge on the machinery of DNA synthesis.

This compound has been demonstrated to inhibit the activity of Protein Kinase C (PKC) in a dose-dependent manner.[3] PKC is a family of enzymes that plays a critical role in various cellular processes, including proliferation. By inhibiting PKC, this compound can disrupt the signaling pathways that promote keratinocyte hyperproliferation in psoriasis.[3][4]

This compound is a potent inducer of the c-Jun N-terminal kinase (JNK) signaling pathway, a stress-activated protein kinase cascade.[5] The activation of JNK is mediated, at least in part, by lipid peroxidation, an early membrane-related response to this compound-induced oxidative stress.[5] JNK activation can lead to various cellular outcomes, including the induction of apoptosis (programmed cell death), which contributes to the resolution of psoriatic plaques.

This compound has been shown to accumulate in keratinocyte mitochondria, where it can disrupt the mitochondrial membrane potential and inhibit ATP synthesis.[6][7] This interference with cellular energy metabolism can further contribute to the inhibition of energy-dependent processes like DNA replication and cell division.

The interplay of these mechanisms culminates in the inhibition of DNA replication and repair, leading to a reduction in keratinocyte proliferation.

Quantitative Data on DNA Synthesis Inhibition

The inhibitory effect of this compound on DNA synthesis is concentration-dependent. The following tables summarize key quantitative data from various studies.

| Cell Line | Parameter | Concentration | Inhibition | Reference |

| T98G (Human Glioblastoma) | DNA Replication | 1.1 µg/mL | 50% | [8] |

| T98G (Human Glioblastoma) | DNA Repair Synthesis | 2.3 µM | 50% | [8] |

| Cultured Normal Human Keratinocytes | Proliferation | 10 ng/mL | 98% | [9] |

| Human Lymphocytes | Proliferation | 10 µg/mL | 50% | [9] |

| Animal Model | This compound Concentration | Effect on Epidermal DNA Synthesis | Reference |

| Hairless Mice | 0.1% - 0.4% | Significant Suppression | [10] |

| Hairless Mice | 0.01%, 0.025%, 0.05% | No Inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibitory effect of this compound on DNA synthesis.

[³H]-Thymidine Incorporation Assay

This assay is a classic method to measure DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Protocol:

-

Cell Culture: Plate human keratinocytes in 24-well plates at a density of 1 x 10⁵ cells/well and culture in keratinocyte growth medium.

-

This compound Treatment: Once the cells reach 60-70% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 ng/mL to 10 µg/mL) or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add 1 µCi/mL of [³H]-thymidine to each well and incubate for 4-6 hours at 37°C.

-

Cell Lysis and DNA Precipitation:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Wash the precipitate twice with 5% TCA.

-

-

Solubilization and Scintillation Counting:

-

Add 500 µL of 0.5 M NaOH to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Express the results as a percentage of the [³H]-thymidine incorporation in control cells.

Bromodeoxyuridine (BrdU) Incorporation Assay

This non-radioactive assay detects the incorporation of the thymidine analog, BrdU, into newly synthesized DNA using a specific antibody.

Protocol:

-

Cell Culture and Treatment: Follow steps 1 and 2 of the [³H]-Thymidine Incorporation Assay protocol.

-

BrdU Labeling: Add 10 µM BrdU to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

DNA Denaturation: Treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA and expose the incorporated BrdU. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5).

-

Immunostaining:

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with an anti-BrdU primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Visualization and Quantification:

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells by counting at least 200 cells per condition.

-

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Culture and Treatment: Culture human keratinocytes in 6-well plates and treat with this compound as described previously.

-

Cell Harvesting:

-

Harvest the cells by trypsinization.

-

Collect the cells by centrifugation at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise.

-

Incubate at -20°C for at least 2 hours for fixation.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways

Caption: this compound's signaling cascade leading to DNA synthesis inhibition.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on DNA synthesis.

Conclusion

This compound's efficacy in the treatment of psoriasis is intrinsically linked to its ability to inhibit DNA synthesis in hyperproliferating keratinocytes. This guide has elucidated the complex molecular mechanisms that begin with the generation of reactive oxygen species and cascade through the modulation of critical signaling pathways, including the inhibition of Protein Kinase C and the activation of the JNK pathway. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals in drug development. A thorough understanding of these mechanisms is paramount for the optimization of existing therapies and the development of novel anti-proliferative agents.

References

- 1. Antipsoriatic and proinflammatory action of this compound. Implications for the role of oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of DNA bases by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antipsoriatic drug, this compound, inhibits protein kinase C--implications for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: how does it act and are there more favourable derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-psoriatic drug this compound activates JNK via lipid peroxidation: mononuclear cells are more sensitive than keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-psoriatic drug this compound accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antipsoriatic compound this compound influences bioenergetic parameters and redox properties of energy transducing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA replication and repair by this compound or danthron in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound decreases keratinocyte TGF-alpha expression and EGF-receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound. Different concentration effects on epidermal cell DNA synthesis rates in mice and clinical responses in human psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthralin's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthralin, a potent topical therapeutic for psoriasis, exerts a significant portion of its clinical effect through direct interaction with and disruption of mitochondrial function in keratinocytes. This technical guide synthesizes the current understanding of this compound's multifaceted impact on mitochondria, detailing its influence on the electron transport chain, membrane potential, ATP synthesis, and the induction of apoptosis. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and underlying signaling pathways to support further research and drug development in this area.

Core Mechanisms of this compound's Mitochondrial Interaction

This compound rapidly accumulates within the mitochondria of keratinocytes, an action that occurs independently of the mitochondrial membrane potential.[1][2] Once localized, it initiates a cascade of events that disrupt normal mitochondrial function and ultimately contribute to the clearance of psoriatic plaques. A primary mechanism of this compound is its interaction with the ubiquinone pool within the inner mitochondrial membrane.[1][2][3] This interaction appears to be a central node for its subsequent effects on cellular respiration and viability.

Studies have shown that this compound acts as an electron donor to redox components in the inner mitochondrial membrane.[3] This leads to the reduction of mitochondrial ubiquinone-9 and -10 to their ubiquinol (B23937) forms and also affects iron-sulfur clusters.[3] The consequences of this interaction are significant, leading to an inhibition of the electron transport chain and a disruption of oxidative phosphorylation.[3][4] While some early research suggested this compound acts as an uncoupler of oxidative phosphorylation,[5][6][7][8] more recent evidence indicates it is more accurately described as an inhibitor.[4] Specifically, ADP-stimulated oxygen consumption is diminished in the presence of this compound.[4]

The disruption of the electron transport chain and oxidative phosphorylation has several downstream consequences. A key outcome is the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2] This depolarization is a critical event that precedes the release of pro-apoptotic factors from the mitochondria. Furthermore, this compound's interference with oxidative phosphorylation leads to a reduction in ATP synthesis and a depletion of mitochondrial ATP content.[3][4] Interestingly, this compound does not appear to affect the F1F0-ATPase directly.[4] Some evidence also points to a competitive inhibition of the ADP/ATP translocator, likening its effect to that of atractyloside.[9]